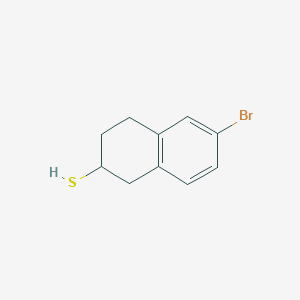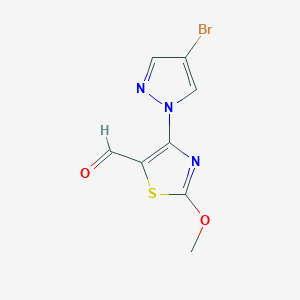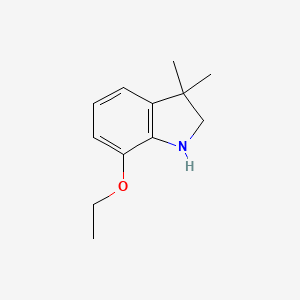![molecular formula C10H11N5O B15272233 2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B15272233.png)
2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)aniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the carbon of the chloroacetic acid, leading to the formation of the acetamide linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could produce a variety of derivatives with different functional groups attached to the nitrogen atom.
科学的研究の応用
2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in cell proliferation pathways, leading to the induction of apoptosis in cancer cells . The triazole ring can also participate in hydrogen bonding and other interactions that enhance its binding affinity to biological targets.
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an acetamide group.
1,2,4-Triazole derivatives: A broad class of compounds with various substituents on the triazole ring, exhibiting diverse biological activities.
Uniqueness
2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is unique due to its specific combination of the triazole ring and the acetamide linkage, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and other research areas .
特性
分子式 |
C10H11N5O |
|---|---|
分子量 |
217.23 g/mol |
IUPAC名 |
2-amino-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C10H11N5O/c11-5-10(16)14-8-1-3-9(4-2-8)15-7-12-6-13-15/h1-4,6-7H,5,11H2,(H,14,16) |
InChIキー |
CLPPOQUQLJHMBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)CN)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B15272168.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15272172.png)
![(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B15272187.png)


![7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272204.png)
![Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate](/img/structure/B15272211.png)


![1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
![1-Methyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B15272230.png)
![N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B15272237.png)
